molecular formula C21H17N3O2S2 B15095580 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Katalognummer: B15095580
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: ZIGWMRRMWKJOFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a naphthalene moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the naphthalene and methoxyphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

4-amino-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C21H17N3O2S2

Molekulargewicht

407.5 g/mol

IUPAC-Name

4-amino-3-(4-methoxyphenyl)-N-naphthalen-1-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2S2/c1-26-15-11-9-14(10-12-15)24-19(22)18(28-21(24)27)20(25)23-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,22H2,1H3,(H,23,25)

InChI-Schlüssel

ZIGWMRRMWKJOFL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC=CC4=CC=CC=C43)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.